molecular formula C14H12N2O6S B5529867 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Cat. No.: B5529867
M. Wt: 336.32 g/mol
InChI Key: QVCRZZHRIYFRIS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate as a base. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for pH control and temperature regulation ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and lipoxygenase.

    Medicine: Investigated for its potential as an antibacterial and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of a nitro group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-16(18)11-2-4-12(5-3-11)23(19,20)15-10-1-6-13-14(9-10)22-8-7-21-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRZZHRIYFRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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